molecular formula C23H21N3O3S B300145 N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide

N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide

Cat. No. B300145
M. Wt: 419.5 g/mol
InChI Key: FLJVRVJZRDGWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide, also known as FMA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA is a synthetic compound that has been extensively studied for its unique structure and properties.

Scientific Research Applications

N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has also been shown to exhibit antifungal activity against various fungal strains. Additionally, N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has been studied for its potential use as a diagnostic tool for cancer detection.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell growth and survival. N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has been shown to exhibit potent biochemical and physiological effects in various cell lines and animal models. N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has also been shown to inhibit cell migration and invasion, which are critical processes involved in cancer metastasis. Additionally, N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has several advantages for lab experiments, including its potent antitumor activity and its potential use as a diagnostic tool for cancer detection. However, N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide also has some limitations, including its complex synthesis method and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide. One potential direction is the development of more efficient and cost-effective synthesis methods for N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide. Another direction is the study of N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide's potential applications in the treatment of other diseases, such as inflammatory diseases and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has been extensively studied for its unique structure and properties, and it has been shown to exhibit potent antitumor and antifungal activity. N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide has several advantages for lab experiments, including its potential use as a diagnostic tool for cancer detection. However, N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide also has some limitations, including its complex synthesis method and limited solubility in aqueous solutions. Further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the synthesis of 4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline, which is then reacted with thioacetic acid to obtain the thioacetamide derivative. The final step involves the addition of 2-furylmethyl bromide to the thioacetamide derivative to obtain N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide. The synthesis of N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide is a complex process that requires careful handling of reagents and precise reaction conditions.

properties

Product Name

N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N3O3S/c27-21(24-15-18-9-6-14-29-18)16-30-23-25-20-11-5-4-10-19(20)22(28)26(23)13-12-17-7-2-1-3-8-17/h1-11,14H,12-13,15-16H2,(H,24,27)

InChI Key

FLJVRVJZRDGWNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CO4

Origin of Product

United States

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